6-Fluoroquinoxaline-2,3-dione
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Overview
Description
6-Fluoroquinoxaline-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of a fluorine atom at the 6th position and two keto groups at the 2nd and 3rd positions of the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoxaline-2,3-dione typically involves the nucleophilic addition reaction at the second and third positions of quinoxaline-2,3-dione. One common method includes the reaction of 2,3-dichloroquinoxaline with thiourea, which yields quinoxaline-2,3(1H,4H)-dithione. This intermediate can then be further processed to introduce the fluorine atom at the 6th position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroquinoxaline derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Medicine: Its derivatives have been explored for their antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Fluoroquinoxaline-2,3-dione primarily involves its interaction with molecular targets such as enzymes and receptors. For instance, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for conditions like schizophrenia and chronic pain .
Comparison with Similar Compounds
Quinoxaline-2,3-dione: Lacks the fluorine atom at the 6th position but shares similar structural features.
6-Fluoroquinoline-2,3-dione: Another fluorinated derivative with a quinoline ring structure.
Fluoroquinolones: A class of antibiotics with a similar fluorinated quinoline core.
Uniqueness: 6-Fluoroquinoxaline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioactivity, making it a valuable compound for drug development and other scientific applications .
Properties
Molecular Formula |
C8H3FN2O2 |
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Molecular Weight |
178.12 g/mol |
IUPAC Name |
6-fluoroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H3FN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H |
InChI Key |
XPHHFQBFRUQIBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C(=O)N=C2C=C1F |
Origin of Product |
United States |
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